molecular formula C23H22BrN3O3S B4365790 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365790
M. Wt: 500.4 g/mol
InChI Key: FXWLAXBAFCDHBP-UHFFFAOYSA-N
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Description

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple functional groups, including bromophenoxy, benzoyl, ethoxyphenyl, and hydrazinecarbothioamide

Properties

IUPAC Name

1-[[3-[(3-bromophenoxy)methyl]benzoyl]amino]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3S/c1-2-29-20-11-9-19(10-12-20)25-23(31)27-26-22(28)17-6-3-5-16(13-17)15-30-21-8-4-7-18(24)14-21/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWLAXBAFCDHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while nucleophilic addition can produce hydrazones.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.

    Materials Science: It can be utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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